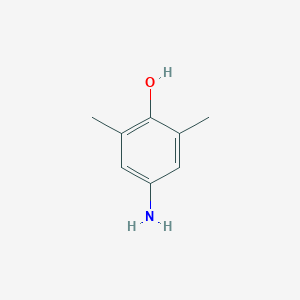
















|
REACTION_CXSMILES
|
S(O)(=O)(C1C=CC([NH2:9])=CC=1)=O.C(=O)([O-])[O-].[Na+].[Na+].N([O-])=O.[Na+].Cl.[CH3:23][C:24]1[CH:29]=[CH:28][CH:27]=[C:26]([CH3:30])[C:25]=1[OH:31].[OH-].[Na+].S(S([O-])=O)([O-])=O.[Na+].[Na+]>O>[CH3:23][C:24]1[CH:29]=[C:28]([NH2:9])[CH:27]=[C:26]([CH3:30])[C:25]=1[OH:31] |f:1.2.3,4.5,8.9,10.11.12|
|


|
Name
|
|
|
Quantity
|
43.3 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(C1=CC=C(C=C1)N)(=O)O
|
|
Name
|
|
|
Quantity
|
13.25 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
18.63 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
53 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
ice
|
|
Quantity
|
300 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
30.54 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C(=CC=C1)C)O
|
|
Name
|
|
|
Quantity
|
55 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
550 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
115 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
15 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
stirring vigorously
|
|
Type
|
WAIT
|
|
Details
|
After 2 hours
|
|
Duration
|
2 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
the temperature was raised to 50°
|
|
Type
|
TEMPERATURE
|
|
Details
|
On heating to 75° the red colour
|
|
Type
|
WAIT
|
|
Details
|
after a further 10 minutes
|
|
Duration
|
10 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
the solution was cooled to room temperature
|
|
Type
|
FILTRATION
|
|
Details
|
The resulting white solid was filtered
|
|
Type
|
WASH
|
|
Details
|
washed
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C(=CC(=C1)N)C)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 27.33 g | |
| YIELD: CALCULATEDPERCENTYIELD | 79.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |